molecular formula C15H16N2O3 B1265838 N-(4-Amino-2,5-dimethoxyphenyl)benzamide CAS No. 6268-05-9

N-(4-Amino-2,5-dimethoxyphenyl)benzamide

Cat. No.: B1265838
CAS No.: 6268-05-9
M. Wt: 272.3 g/mol
InChI Key: DDRCIGNRLHTTIW-UHFFFAOYSA-N
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Description

4’-Amino-2’,5’-dimethoxybenzanilide: is a chemical compound with the molecular formula C15H16N2O3. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is also referred to by several other names, including 4’-Amino-2’,5’-diethoxybenzanilide and Fast Blue RR Base .

Mechanism of Action

Mode of Action

The mode of action of Fast Blue RR is primarily associated with its ability to bind to the reaction product of alkaline phosphatase, precipitating it as an insoluble compound . This results in sites of alkaline phosphatase activity appearing black. Fast Blue RR is also used for the detection of esterase activity. It couples with naphthol (released from naphthol acetate) and forms an insoluble azo-dye which appears red/blue .

Biochemical Pathways

Fast Blue RR is mainly used in histological stainings . The affected pathways and their downstream effects are largely dependent on the specific biological context in which the compound is used.

Result of Action

The molecular and cellular effects of N-(4-Amino-2,5-dimethoxyphenyl)benzamide’s action are largely dependent on the specific biological context in which the compound is used. In histological stainings, the compound’s action results in the visualization of alkaline phosphatase activity and esterase activity .

Biochemical Analysis

Biochemical Properties

4’-Amino-2’,5’-dimethoxybenzanilide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclodextrins, forming inclusion complexes that can affect its photophysical and photochemical properties . These interactions are primarily driven by hydrophobic forces and van der Waals interactions, which stabilize the compound within the cyclodextrin cavity.

Cellular Effects

The effects of 4’-Amino-2’,5’-dimethoxybenzanilide on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the fluorescence properties of cells when used in conjunction with cyclodextrins . This indicates its potential impact on cellular processes such as signal transduction and metabolic regulation.

Molecular Mechanism

At the molecular level, 4’-Amino-2’,5’-dimethoxybenzanilide exerts its effects through specific binding interactions with biomolecules. It can form stable complexes with cyclodextrins, which can enhance its solubility and stability . Additionally, the compound may act as an enzyme inhibitor or activator, depending on the specific biochemical context. These interactions can lead to changes in gene expression and modulation of enzymatic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Amino-2’,5’-dimethoxybenzanilide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the inclusion complexes formed with cyclodextrins can enhance the stability of the compound, reducing its degradation over time . This stability is crucial for maintaining its biochemical activity in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 4’-Amino-2’,5’-dimethoxybenzanilide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolic regulation. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

4’-Amino-2’,5’-dimethoxybenzanilide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s inclusion in cyclodextrin complexes can influence its metabolic flux and alter metabolite levels . These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 4’-Amino-2’,5’-dimethoxybenzanilide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s inclusion in cyclodextrin complexes can enhance its solubility and facilitate its transport across cellular membranes . This improved transport and distribution are crucial for its effective delivery to target tissues and cells.

Subcellular Localization

The subcellular localization of 4’-Amino-2’,5’-dimethoxybenzanilide is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Amino-2’,5’-dimethoxybenzanilide typically involves the reaction of 2,5-dimethoxyaniline with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of advanced equipment and techniques to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 4’-Amino-2’,5’-dimethoxybenzanilide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the amino or methoxy groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4’-Amino-2’,5’-dimethoxybenzanilide is extensively used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the manufacturing of specialty chemicals and materials

Comparison with Similar Compounds

  • 2-Amino-4,5-dimethoxybenzamide
  • 2-Amino-4,5-dimethoxythiobenzamide
  • 4-Amino-2-methoxypyrimidine

Comparison: 4’-Amino-2’,5’-dimethoxybenzanilide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-(4-amino-2,5-dimethoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-9-12(14(20-2)8-11(13)16)17-15(18)10-6-4-3-5-7-10/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRCIGNRLHTTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)OC)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064187
Record name Benzamide, N-(4-amino-2,5-dimethoxyphenyl)-
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Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6268-05-9
Record name 4-Benzoylamino-2,5-dimethoxyaniline
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URL https://commonchemistry.cas.org/detail?cas_rn=6268-05-9
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Record name 4-Benzoylamino-2,5-dimethoxyaniline
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Record name Fast Blue RR Base
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Record name Benzamide, N-(4-amino-2,5-dimethoxyphenyl)-
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Record name Benzamide, N-(4-amino-2,5-dimethoxyphenyl)-
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Record name 4'-amino-2',5'-dimethoxybenzanilide
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Record name 4-BENZOYLAMINO-2,5-DIMETHOXYANILINE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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